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Compound of Interest |

Methyl 2-formyl-6-
Compound Name:
hydroxybenzoate
CAS No.: 136192-84-2
Cat. No.: B3321583

A Critical Intermediate in Hemoglobin Modulator

Synthesis

Executive Summary

Methyl 2-formyl-3-hydroxybenzoate (CAS 131524-43-1) is a high-value pharmacophore and a
structural isomer of the theoretically named "2-carbomethoxy-3-hydroxybenzaldehyde." It
serves as the primary aromatic scaffold in the synthesis of Voxelotor (Oxbryta), a first-in-class
hemoglobin S polymerization inhibitor for Sickle Cell Disease (SCD). This guide provides a
rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and
its role in modern drug discovery.[1]

Nomenclature & Structural Integrity (Critical Alert)

Warning: There is a significant risk of structural ambiguity in the nomenclature of this
compound. Researchers must distinguish between the two primary isomers to avoid synthetic
dead-ends.
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Target Compound (Drug
Feature _ Isomer (Rare/Catalog ltem)
Intermediate)

Methyl 2-formyl-3- Methyl 2-formyl-6-

IUPAC Name
hydroxybenzoate hydroxybenzoate
2-Carbomethoxy-3-

) 2-Carbomethoxy-3-
Common Misnomer hydroxybenzaldehyde (Loose )
hydroxybenzaldehyde (Literal)

usage)

CAS Number 131524-43-1 136192-84-2

Connectivity COOMe(1) — CHO(2) — OH(3) OH(6) — COOMe(1) — CHO(2)

Aldehyde is between Ester and  Ester is between Aldehyde and

Key Feature
Phenol.[2][3][4][5] Phenol.

Application Voxelotor Synthesis (SCD) Mite Pheromone Analogs

Note: This guide focuses on CAS 131524-43-1, as it is the industrially relevant intermediate for
pharmaceutical applications.

Physicochemical Profile
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Property Data Source
Molecular Formula CoHsOa4 [1]
Molecular Weight 180.16 g/mol [1]
Appearance Yellow to off-white crystalline 2]

solid

] ] 113-115 °C (Typical for pure
Melting Point [3]
polymorphs)

Soluble in DMSO, DMF,
Solubility CHsCN, EtOAC; Insoluble in [2]

water.[2]

) ~6.5 (Phenolic OH modulated
pKa (Predicted) [4]
by ortho-formyl)

SMILES fgf(:O)CPC(C:O)C(O):CC a0

Synthetic Methodology

The most robust route to Methyl 2-formyl-3-hydroxybenzoate is the Duff Formylation, which
selectively introduces the aldehyde group ortho to the phenolic hydroxyl.

Protocol: Ortho-Formylation of Methyl 3-Hydroxybenzoate

Reaction Type: Electrophilic Aromatic Substitution (Duff Reaction) Precursor: Methyl 3-
hydroxybenzoate Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or
Polyphosphoric acid.

Step-by-Step Procedure:

e Preparation: In a dry 500 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoate (15.2 g,
100 mmol) in Trifluoroacetic acid (TFA) (150 mL).

o Addition: Add Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol) in portions over 20
minutes at room temperature. Caution: Exothermic.
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e Cyclization: Heat the mixture to 80—90 °C and stir for 12 hours. The solution will turn deep
orange/red.[6]

» Hydrolysis: Cool the reaction mixture to 0 °C. Quench by slowly adding 4N HCI (100 mL) and
stir for 4 hours to hydrolyze the iminium intermediate.

o Extraction: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

o Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc 4:1) to yield
the product as a yellow solid.

Yield Expectation: 45-60% Key Impurity: Methyl 4-formyl-3-hydroxybenzoate (para-isomer).

Mechanistic Logic (Graphviz Visualization)

The following diagram illustrates the synthetic logic from the precursor to the Voxelotor scaffold,
highlighting the critical regioselectivity.

Click to download full resolution via product page

Caption: Synthetic pathway transforming Methyl 3-hydroxybenzoate into the Voxelotor scaffold
via Duff formylation, highlighting the critical ortho-selectivity.

Pharmaceutical Applications: The Voxelotor Case

Methyl 2-formyl-3-hydroxybenzoate is the "Left-Hand Side" (LHS) building block of Voxelotor, a
drug approved for treating Sickle Cell Disease.
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e Mechanism of Action: The aldehyde group of the Voxelotor molecule forms a reversible
Schiff base (imine) with the N-terminal valine of the hemoglobin alpha-chain. This stabilizes
the oxygenated hemoglobin state (R-state), preventing polymerization of HbS.

o Synthetic Role: The phenolic hydroxyl group at C3 is alkylated with a chloromethyl-pyridine
derivative (the "Right-Hand Side") to link the two pharmacophores. The C2-aldehyde
remains free to interact with hemoglobin.

e Reaction:

o Reagents: Methyl 2-formyl-3-hydroxybenzoate + 3-(chloromethyl)-2-(1-isopropyl-1H-
pyrazol-5-yl)pyridine.

o Conditions: K2COs, DMF, 60 °C.

o Outcome: Formation of the ether linkage with high yield (>85%).

Analytical Characterization

To validate the identity of synthesized batches, compare against these spectral benchmarks:
e H NMR (400 MHz, CDCls):
o 9 10.23 (s, 1H, -CHO) - Distinctive downfield aldehyde peak.

o 0 11.20 (s, 1H, -OH) — Phenolic proton, often broad/deshielded due to H-bonding with
aldehyde.

o 9 3.95 (s, 3H, -COOCHS:s) — Methyl ester singlet.[3]
o 6 7.00-7.60 (m, 3H, Ar-H) — Aromatic region.

e Mass Spectrometry (ESI):
o Calculated [M+H]*: 181.05

o Found [M+H]*: 181.1
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Safety & Handling (SDS Summary)

o GHS Classification: Warning.
e Hazard Statements:
o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8 °C. Aldehydes are prone to
oxidation to carboxylic acids upon prolonged air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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